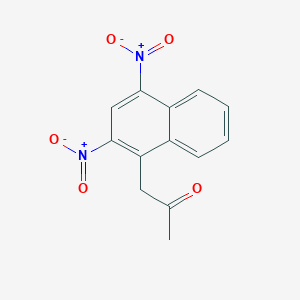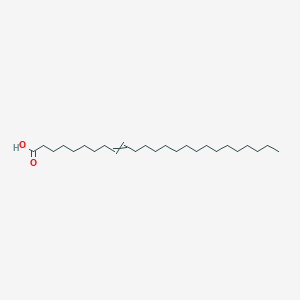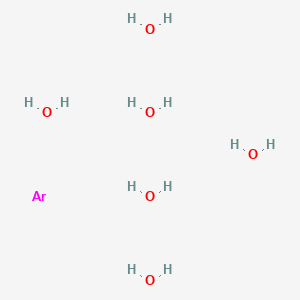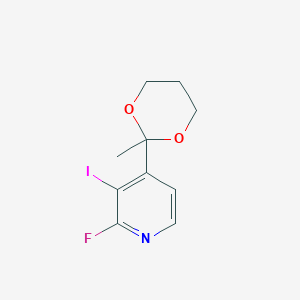![molecular formula C32H54O7S B14266149 3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid CAS No. 159467-97-7](/img/structure/B14266149.png)
3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid is an organic compound with the molecular formula C33H54O6S It is characterized by its complex structure, which includes a benzene ring substituted with two dodecyloxycarbonyl groups and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid typically involves the esterification of 3,4-dihydroxybenzoic acid with dodecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then sulfonated using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for bromination or nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonic acid group makes it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of surfactants and detergents due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong ionic bonds with amino acid residues, affecting the structure and function of proteins. Additionally, the ester groups can undergo hydrolysis, releasing dodecanol, which can further interact with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Bis(dodecyloxy)benzoic acid: Similar structure but lacks the sulfonic acid group.
1,4-Bis(decyloxy)benzene: Contains decyloxy groups instead of dodecyloxycarbonyl groups.
Uniqueness
3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid is unique due to the presence of both ester and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
159467-97-7 |
|---|---|
Formule moléculaire |
C32H54O7S |
Poids moléculaire |
582.8 g/mol |
Nom IUPAC |
3,4-bis(dodecoxycarbonyl)benzenesulfonic acid |
InChI |
InChI=1S/C32H54O7S/c1-3-5-7-9-11-13-15-17-19-21-25-38-31(33)29-24-23-28(40(35,36)37)27-30(29)32(34)39-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27H,3-22,25-26H2,1-2H3,(H,35,36,37) |
Clé InChI |
XECWCTBVEXDTOV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C1=C(C=C(C=C1)S(=O)(=O)O)C(=O)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14266070.png)

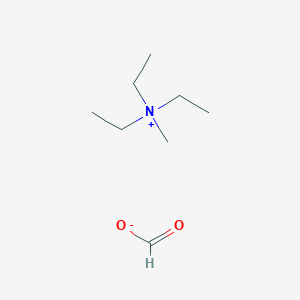
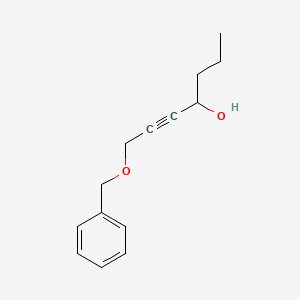
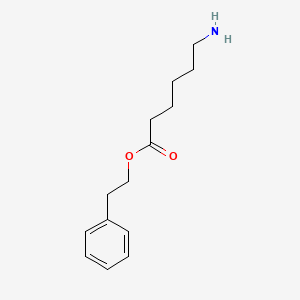
![4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol](/img/structure/B14266108.png)
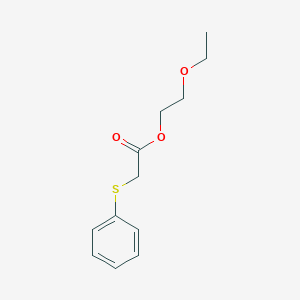

![N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]](/img/structure/B14266129.png)
![4-[(8-Bromooctyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14266132.png)
